![molecular formula C24H28N2S2 B13748229 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline is an organic compound with a complex structure that includes multiple aromatic rings and amino groups
Métodos De Preparación
The synthesis of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the coupling of aromatic rings through a series of reactions such as Suzuki coupling or Ullmann coupling.
Introduction of amino groups: Amino groups are introduced through nitration followed by reduction or direct amination reactions.
Addition of ethylsulfanylmethyl groups:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline can be compared with other similar compounds such as:
4,4’'-Diaminoquaterphenyl: This compound has a similar core structure but lacks the ethylsulfanylmethyl groups, making it less versatile in certain applications.
Bis(4-aminophenyl) ether: This compound is used as a cross-linking agent and has applications in the preparation of polyimide silica composite membranes, but it does not have the same range of chemical reactivity as this compound.
The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C24H28N2S2 |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline |
InChI |
InChI=1S/C24H28N2S2/c1-3-27-15-19-13-24(18-7-11-22(26)12-8-18)20(16-28-4-2)14-23(19)17-5-9-21(25)10-6-17/h5-14H,3-4,15-16,25-26H2,1-2H3 |
Clave InChI |
NOFZAUAZSUDGBF-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=CC(=C(C=C1C2=CC=C(C=C2)N)CSCC)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


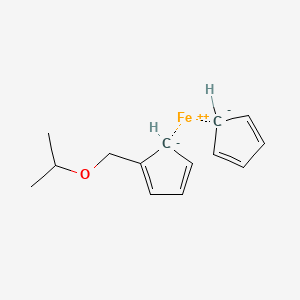
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
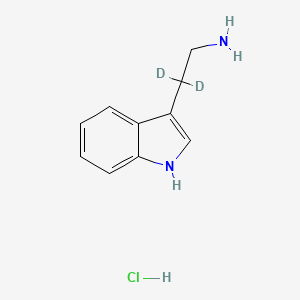
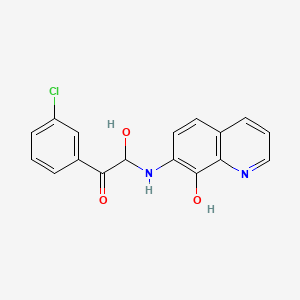
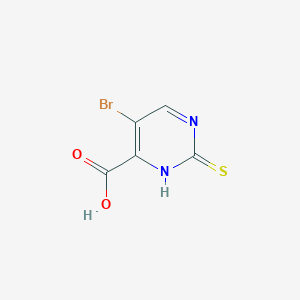
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
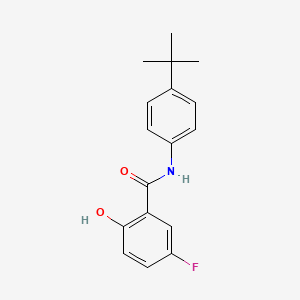
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
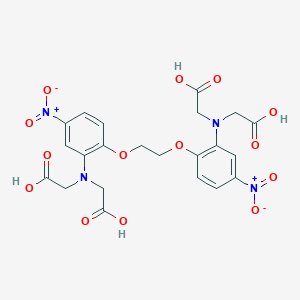
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
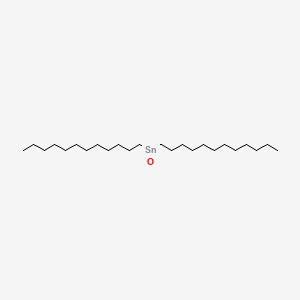

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)

